2-butylcyclopenta-1,3-diene;titanium(4+);dichloride
Overview
Description
Preparation Methods
The synthesis of 2-butylcyclopenta-1,3-diene;titanium(4+)dichloride typically involves a two-step process:
Reaction of Cyclopentadiene and Titanium Tetrachloride: Cyclopentadiene reacts with titanium tetrachloride to form cyclopentadiene dichloride.
Reaction with Butyl Lithium: The cyclopentadiene dichloride is then reacted with butyl lithium to produce bis(butylcyclopentadienyl)titanium dichloride.
Chemical Reactions Analysis
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can also undergo reduction reactions, often resulting in the formation of lower oxidation state titanium compounds.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions .
Scientific Research Applications
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations due to its stability and reactivity.
Polymerization: The compound is employed in the polymerization of olefins, contributing to the production of various polymers.
Material Synthesis: It is utilized in the synthesis of advanced materials, including nanomaterials and thin films.
Mechanism of Action
The mechanism of action of 2-butylcyclopenta-1,3-diene;titanium(4+);dichloride involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various catalytic processes, including polymerization and organic transformations. The molecular targets and pathways involved are primarily related to its interaction with organic molecules and the subsequent activation of these molecules for further reactions .
Comparison with Similar Compounds
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride can be compared with other similar compounds such as:
Bis(cyclopentadienyl)titanium dichloride: This compound has similar catalytic properties but lacks the butyl substitution, which can affect its reactivity and stability.
Bis(ethylcyclopentadienyl)titanium dichloride: Similar to the butyl derivative but with ethyl groups, this compound also exhibits catalytic activity but with different steric and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the butyl substitution.
Properties
IUPAC Name |
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZZARJVGMSTTA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Ti+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703617 | |
Record name | Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73364-20-2 | |
Record name | Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70703617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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